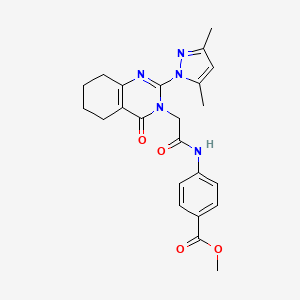

methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

Description

Methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a methyl benzoate core linked via an acetamido bridge to a tetrahydroquinazolinone scaffold substituted with a 3,5-dimethylpyrazole moiety. This structure combines multiple pharmacophoric elements:

- The 3,5-dimethylpyrazole substituent may enhance lipophilicity and influence binding to biological targets, such as kinases or receptors.

- The methyl benzoate ester contributes to solubility and metabolic stability.

Properties

IUPAC Name |

methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-14-12-15(2)28(26-14)23-25-19-7-5-4-6-18(19)21(30)27(23)13-20(29)24-17-10-8-16(9-11-17)22(31)32-3/h8-12H,4-7,13H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUSFNQARPWNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 338.36 g/mol. The structural complexity arises from the presence of multiple functional groups including a pyrazole ring and a quinazoline framework, which are known for their biological significance.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance:

- Quinazolinones as Antitumor Agents : A series of novel quinazoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Some compounds demonstrated significant inhibition of cell proliferation in tumor models such as A549 (lung cancer) and K562 (chronic myeloid leukemia) .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth. For example, certain quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .

Anti-inflammatory Properties

Quinazolines also exhibit anti-inflammatory effects. Some derivatives have been identified as effective inhibitors of tumor necrosis factor-alpha (TNF-α), which is involved in systemic inflammation:

- Inhibition Studies : Compounds derived from quinazoline structures have been tested for their ability to reduce TNF-α production in vitro, showing promising results that suggest potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole and quinazoline derivatives have also been explored:

- Bacterial Inhibition : Certain synthesized compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties due to its structural components .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | Cell Line/Model | Result/Effect |

|---|---|---|---|

| Anticancer | Various Quinazoline Derivatives | A549 (Lung Cancer) | Significant cytotoxicity observed |

| K562 (Leukemia) | Inhibition of cell proliferation | ||

| Anti-inflammatory | Quinazoline Derivatives | HL-60 Cells | Reduced TNF-α production |

| Antimicrobial | Pyrazole and Quinazoline Derivatives | Staphylococcus aureus | Significant antibacterial activity |

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the formation of the tetrahydroquinazoline core followed by functionalization with the pyrazole moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are typically employed to confirm the structure and purity of the synthesized compound.

Methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate has shown promise in medicinal chemistry due to its structural features that may offer biological activity against various diseases.

Anticancer Activity

Research indicates that compounds with pyrazole and quinazoline derivatives exhibit anticancer properties. The presence of these moieties may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that similar structures can interact with specific biological targets involved in cancer progression.

Antimicrobial Properties

The compound's potential antimicrobial activity is also noteworthy. Pyrazole derivatives have been documented to possess antibacterial and antifungal properties. The incorporation of the tetrahydroquinazoline structure may further enhance this activity by providing additional mechanisms of action against microbial pathogens.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound.

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry reported that derivatives of tetrahydroquinazoline exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Activity Evaluation :

- Research conducted by Alami et al. demonstrated that pyrazole-based compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

Heterocyclic Diversity: The target’s pyrazole (5-membered, 2N) contrasts with pyridazine (6-membered, 2N) in I-6230, which may alter π-π stacking and hydrogen-bonding capacities.

Linker and Substituent Effects: The acetamido bridge in the target compound may improve conformational flexibility compared to the rigid phenethylamino or thioether linkers in I-6230 and I-6373 . Methyl vs. Ethyl Esters: The target’s methyl ester may reduce lipophilicity (clogP ~1.5) compared to ethyl esters (clogP ~2.0), impacting membrane permeability .

Tetrazoles (e.g., in 4j ) act as carboxylic acid bioisosteres, unlike the target’s pyrazole, which may mimic imidazole in metalloenzyme interactions.

Q & A

Basic: What are the optimal synthetic routes for methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step heterocyclic coupling and amidation. For example, analogous pyrazole-quinazoline hybrids are synthesized via refluxing intermediates (e.g., substituted benzaldehydes or triazoles) in ethanol with catalytic acetic acid, followed by solvent evaporation and purification . Key factors affecting yield include:

- Reflux duration : Extended reflux (4–8 hours) ensures complete cyclization of tetrahydroquinazolinone cores.

- Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.

- Acid catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances imine or amide bond formation .

Post-synthesis, column chromatography or recrystallization in ethanol is recommended for purity (yields ~80–86%) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

Structural validation requires a combination of:

- FT-IR : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester and amide, N-H stretches for pyrazole at ~3200 cm⁻¹) .

- NMR (¹H/¹³C) :

- ¹H NMR : Signals for methyl groups on pyrazole (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and tetrahydroquinazolinone CH₂ groups (δ 1.8–2.8 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, with quaternary carbons in the tetrahydroquinazolinone ring at δ 40–60 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated MW for analogous compounds: 369.4000) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Contradictory results (e.g., antioxidant vs. antimicrobial efficacy) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. DPPH scavenging for antioxidants) .

- Structural analogs : Subtle substituent changes (e.g., -Cl vs. -CH₃ on aryl groups) drastically alter activity. Compare data from compounds like 15b (p-tolyl) and 15c (4-chlorophenyl), where Cl enhances antimicrobial potency .

- Cellular uptake : LogP values influence membrane permeability. For example, methyl benzoate derivatives (LogP ~2.5) may exhibit better absorption than ethyl esters .

Advanced: What strategies mitigate low yields in multi-step synthesis of this compound?

Answer:

Low yields often occur during:

- Amide coupling : Use coupling agents like EDCI/HOBt to activate the carboxylic acid intermediate, reducing side-product formation .

- Cyclization steps : Optimize temperature (reflux at 80°C vs. room temperature) and monitor reaction progress via TLC .

- Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate regioisomers. For example, analogs like 17a (green powder) require careful isolation due to similar Rf values to byproducts .

Basic: How is the tetrahydroquinazolinone core stabilized during synthesis?

Answer:

The 4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl moiety is stabilized by:

- Ring strain minimization : Conformational rigidity from the fused bicyclic system.

- Hydrogen bonding : The carbonyl oxygen interacts with adjacent NH groups, as evidenced by X-ray crystallography in related compounds .

- Solvent effects : Ethanol promotes hydrogen bonding during crystallization, enhancing stability .

Advanced: What computational methods support SAR studies for this compound?

Answer:

Structure-Activity Relationship (SAR) analysis leverages:

- Docking simulations : Predict binding affinity to targets like DHFR (dihydrofolate reductase) using PyRx or AutoDock.

- DFT calculations : Analyze electron distribution in the pyrazole ring (e.g., nucleophilic sites at N1/C4) to guide derivatization .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the benzoate ester) using Schrödinger’s Phase .

Basic: What safety precautions are essential when handling this compound?

Answer:

While specific toxicity data is limited, general precautions include:

- PPE : Gloves, goggles, and lab coats to avoid dermal contact.

- Ventilation : Use fume hoods due to potential irritants (e.g., acetic acid during synthesis) .

- Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

Advanced: How can researchers optimize solubility for in vivo studies?

Answer:

- Prodrug design : Replace methyl benzoate with hydrophilic groups (e.g., PEGylated esters) .

- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) for intravenous administration.

- Nanoparticle encapsulation : PLGA-based carriers improve bioavailability, as demonstrated for similar quinazolinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.